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Introduction
Azetidine-2-carboxamide, a derivative of the non-proteinogenic amino acid azetidine-2-

carboxylic acid, is a compound of interest in medicinal chemistry and drug discovery. Its

strained four-membered ring structure imparts unique conformational constraints, making it a

valuable scaffold for the design of novel therapeutics. Understanding the physicochemical

properties of this molecule is paramount for predicting its pharmacokinetic and

pharmacodynamic behavior, including absorption, distribution, metabolism, excretion, and

toxicity (ADMET) profiles.

This technical guide provides a comprehensive overview of the core physicochemical

properties of Azetidine-2-carboxamide. Due to the limited availability of experimental data for

this specific derivative, this guide presents a combination of computed data for Azetidine-2-
carboxamide and, for comparative purposes, experimental data for the parent compound,

Azetidine-2-carboxylic acid. Furthermore, detailed experimental protocols for the determination

of key physicochemical parameters are provided to facilitate further research and

characterization of this and similar compounds.
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The fundamental physicochemical properties of a compound govern its behavior in biological

systems. The following tables summarize the available data for Azetidine-2-carboxamide and

its parent carboxylic acid.

Table 1: Physicochemical Properties of Azetidine-2-carboxamide (Computed Data)

Property Value Data Type Source

Molecular Formula C₄H₈N₂O - PubChem[1]

Molecular Weight 100.12 g/mol Computed PubChem[1]

XLogP3 -1.1 Computed PubChem[1]

pKa (strongest acidic) 16.21 Predicted ChemAxon

Topological Polar

Surface Area
55.1 Å² Computed PubChem[1]

Hydrogen Bond Donor

Count
2 Computed PubChem[1]

Hydrogen Bond

Acceptor Count
2 Computed PubChem[1]

Rotatable Bond Count 1 Computed PubChem[1]

Table 2: Physicochemical Properties of Azetidine-2-carboxylic acid (Experimental Data)
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Property Value Data Type Source

Molecular Formula C₄H₇NO₂ - Wikipedia[2]

Molecular Weight 101.10 g/mol - Wikipedia[2]

Melting Point 215 °C (decomposes) Experimental Wikipedia[2]

Boiling Point 242 °C Experimental Wikipedia[2]

Water Solubility 5.0 g/100 mL Experimental Wikipedia[2]

pKa Not available - -

LogP Not available - -

Synthesis and Reactivity
Azetidine-2-carboxamide can be synthesized from its corresponding carboxylic acid

precursor, Azetidine-2-carboxylic acid. A common method for this transformation is the

activation of the carboxylic acid followed by reaction with ammonia or an ammonia equivalent.

The reactivity of the azetidine ring is influenced by ring strain, making it susceptible to

nucleophilic attack under certain conditions.

Reactants

Product

Azetidine-2-carboxylic acid

Activated Intermediate
(e.g., Acyl Chloride)

Activation

Activating Agent
(e.g., SOCl₂, DCC)

Azetidine-2-carboxamide

Amination

Ammonia or
Ammonium Hydroxide
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General synthetic workflow for Azetidine-2-carboxamide.

Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and

reproducible physicochemical data. The following sections outline the methodologies for

determining key properties.

Melting Point Determination
The melting point is a fundamental property indicating the purity of a crystalline solid.

Sample Preparation:
Finely powder the solid sample.

Capillary Loading:
Pack a small amount of the sample

into a capillary tube (1-2 mm height).

Apparatus Setup:
Place the capillary tube in a

melting point apparatus.

Heating:
Heat the sample slowly (1-2 °C/min)

near the expected melting point.

Observation:
Record the temperature range from the

onset of melting to complete liquefaction.

Result:
Melting Point Range
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Workflow for melting point determination.

A detailed protocol involves the following steps:

Sample Preparation: A small amount of the dry, crystalline compound is finely powdered.

Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube,

sealed at one end, to a height of 2-3 mm.

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which allows for

controlled heating and clear observation of the sample.[3]

Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, to

ensure thermal equilibrium.[3]

Observation and Recording: The temperature at which the first drop of liquid appears (onset

of melting) and the temperature at which the entire solid has turned into a clear liquid

(completion of melting) are recorded. This range is reported as the melting point.[3]

Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the

surrounding atmospheric pressure.
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Sample Preparation:
Place a small volume of the liquid

in a test tube.

Capillary Inversion:
Insert a sealed capillary tube,

open end down, into the liquid.

Heating:
Heat the test tube in a suitable

heating bath.

Observation:
Observe for a continuous stream of

bubbles from the capillary tube.

Cooling & Recording:
Remove heat and record the temperature
when the liquid enters the capillary tube.

Result:
Boiling Point

Click to download full resolution via product page

Workflow for boiling point determination (Capillary Method).

A common micro-method involves these steps:

Sample Preparation: A small amount of the liquid is placed in a small test tube.[4]

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid.

[4]
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Heating: The test tube is gently heated in a heating bath. Air trapped in the capillary tube

expands and escapes as bubbles.[4]

Observation: As the temperature approaches the boiling point, a continuous stream of

bubbles will emerge from the capillary tube.[5]

Cooling and Recording: The heat source is removed, and the liquid is allowed to cool. The

boiling point is the temperature at which the liquid is drawn back into the capillary tube.[5]

pKa Determination by Potentiometric Titration
The pKa is a measure of the acidity of a compound. Potentiometric titration is a highly accurate

method for its determination.
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Solution Preparation:
Dissolve a precise amount of the
compound in deionized water or a

co-solvent.

Titration Setup:
Place the solution in a beaker with a
calibrated pH electrode and a stirrer.

Titration:
Add a standardized titrant (acid or base)

in small, known increments.

Data Collection:
Record the pH after each addition

of the titrant.

Data Analysis:
Plot the pH versus the volume of titrant

added to generate a titration curve.

pKa Calculation:
Determine the pH at the half-equivalence

point, which corresponds to the pKa.

Click to download full resolution via product page

Workflow for pKa determination by potentiometric titration.

The experimental procedure is as follows:

Solution Preparation: A known concentration of the compound is prepared in a suitable

solvent, typically water or a water-miscible co-solvent for poorly soluble compounds. The

ionic strength is usually kept constant with an inert salt.[1][6]
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Titration Setup: The solution is placed in a thermostated vessel equipped with a calibrated

pH electrode and a magnetic stirrer.[1]

Titration: A standardized solution of a strong acid or base is added in small, precise

increments.[1][6]

Data Recording: The pH of the solution is recorded after each addition of the titrant, allowing

the system to reach equilibrium.[1]

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant

added. The equivalence point(s) are identified from the inflection point(s) of the curve.[6]

pKa Determination: The pKa is determined from the pH value at the half-equivalence point.

[6]

LogP Determination by Shake-Flask Method
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The

shake-flask method is the traditional and most reliable method for its determination.
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System Preparation:
Pre-saturate n-octanol and water

(or buffer) with each other.

Partitioning:
Dissolve a known amount of the compound
in one phase and mix with the other phase

in a separatory funnel.

Equilibration:
Shake the mixture for a set period to

allow for partitioning equilibrium.

Phase Separation:
Allow the two phases to separate completely.

Concentration Analysis:
Determine the concentration of the compound

in each phase using a suitable analytical
method (e.g., UV-Vis, HPLC).

LogP Calculation:
Calculate LogP as the logarithm of the ratio

of the concentration in the octanol phase
to the concentration in the aqueous phase.

Click to download full resolution via product page

Workflow for LogP determination by the shake-flask method.

The key steps are:

Solvent Preparation: n-Octanol and water (or a suitable buffer, typically at pH 7.4 for LogD)

are mutually saturated by shaking them together for an extended period, followed by
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separation.[7][8]

Partitioning: A known amount of the compound is dissolved in one of the pre-saturated

phases. This solution is then mixed with a known volume of the other pre-saturated phase in

a separatory funnel.[7]

Equilibration: The mixture is shaken vigorously for a sufficient time to allow the compound to

partition between the two phases and reach equilibrium.[8]

Phase Separation: The mixture is allowed to stand until the two phases have clearly

separated.[8]

Concentration Measurement: The concentration of the compound in each phase is

determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.[7]

[8]

Calculation: LogP is calculated as the base-10 logarithm of the ratio of the concentration of

the compound in the n-octanol phase to its concentration in the aqueous phase.[7]

Aqueous Solubility Determination
Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.
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Equilibrium Method:
Add an excess amount of the solid

compound to a known volume of water
(or buffer) in a sealed container.

Equilibration:
Agitate the mixture at a constant

temperature for an extended period
(e.g., 24-48 hours) to ensure

equilibrium is reached.

Phase Separation:
Separate the undissolved solid from the

saturated solution by filtration or
centrifugation.

Concentration Analysis:
Determine the concentration of the
dissolved compound in the clear

solution using a validated
analytical method.

Result:
Aqueous Solubility

Click to download full resolution via product page

Workflow for aqueous solubility determination.

A standard method for determining equilibrium solubility is as follows:

Sample Preparation: An excess amount of the solid compound is added to a known volume

of the aqueous medium (e.g., purified water or a buffer of a specific pH) in a sealed vial.[9]
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Equilibration: The mixture is agitated at a constant temperature (often 25°C or 37°C) for a

sufficient period (typically 24 to 72 hours) to ensure that equilibrium between the dissolved

and undissolved solute is reached.[9]

Phase Separation: The saturated solution is carefully separated from the excess solid by

filtration or centrifugation. Care must be taken to avoid precipitation or further dissolution

during this step.[9]

Concentration Analysis: The concentration of the compound in the clear, saturated solution is

determined using a validated analytical method, such as HPLC or UV-Vis spectroscopy.[9]

Conclusion
This technical guide has provided a summary of the available physicochemical data for

Azetidine-2-carboxamide, highlighting the current reliance on computed values. For a more

complete understanding of this molecule's properties, further experimental investigation is

warranted. The detailed protocols provided herein offer a robust framework for researchers to

undertake such studies. A thorough characterization of the physicochemical properties of

Azetidine-2-carboxamide and its analogues will be instrumental in advancing their potential

as novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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